molecular formula C16H16FN3O3 B5968846 N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-5-methyl-1,3-oxazole-4-carboxamide

N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-5-methyl-1,3-oxazole-4-carboxamide

Cat. No. B5968846
M. Wt: 317.31 g/mol
InChI Key: ZMDUKDUOXUSEEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-5-methyl-1,3-oxazole-4-carboxamide, also known as FOXY-5, is a novel chemical compound that has been the focus of scientific research due to its potential therapeutic applications. FOXY-5 belongs to the class of oxazole-containing compounds and has been synthesized using a multistep synthetic method.

Mechanism of Action

N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-5-methyl-1,3-oxazole-4-carboxamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in the breakdown of extracellular matrix proteins. MMPs are involved in various physiological processes, including tissue remodeling, wound healing, and angiogenesis. However, overexpression of MMPs has been linked to various pathological conditions, including cancer and neurodegenerative disorders. N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-5-methyl-1,3-oxazole-4-carboxamide inhibits the activity of MMPs by binding to their active sites and preventing them from breaking down extracellular matrix proteins.
Biochemical and Physiological Effects
N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-5-methyl-1,3-oxazole-4-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the migration and invasion of cancer cells by inhibiting the activity of MMPs. N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-5-methyl-1,3-oxazole-4-carboxamide has also been shown to reduce the production of reactive oxygen species (ROS) in cancer cells, which can contribute to the development and progression of cancer. Additionally, N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-5-methyl-1,3-oxazole-4-carboxamide has been shown to reduce inflammation and oxidative stress in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-5-methyl-1,3-oxazole-4-carboxamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified in high purity. N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-5-methyl-1,3-oxazole-4-carboxamide has also been shown to have low toxicity in animal studies, which makes it a promising candidate for further development as a therapeutic agent. However, N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-5-methyl-1,3-oxazole-4-carboxamide has some limitations for lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential therapeutic applications. Additionally, N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-5-methyl-1,3-oxazole-4-carboxamide has not been tested extensively in human clinical trials, and its safety and efficacy in humans are not yet fully known.

Future Directions

There are several future directions for research on N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-5-methyl-1,3-oxazole-4-carboxamide. One potential direction is to further investigate its anticancer properties and potential use as a treatment for various types of cancer. Another potential direction is to study its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Additionally, more research is needed to fully understand its mechanism of action and potential side effects. Overall, N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-5-methyl-1,3-oxazole-4-carboxamide is a promising compound that has the potential to be developed into a novel therapeutic agent for various diseases.

Synthesis Methods

N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-5-methyl-1,3-oxazole-4-carboxamide has been synthesized using a multistep synthetic method that involves the condensation of 4-fluorobenzaldehyde and pyrrolidine followed by the reaction with methyl isocyanate and oxalyl chloride. The resulting product is then purified using column chromatography to obtain N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-5-methyl-1,3-oxazole-4-carboxamide in high purity.

Scientific Research Applications

N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-5-methyl-1,3-oxazole-4-carboxamide has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have anticancer properties and has been studied as a potential treatment for various types of cancer, including breast cancer and lung cancer. N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-5-methyl-1,3-oxazole-4-carboxamide has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

N-[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]-5-methyl-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O3/c1-10-15(18-9-23-10)16(22)19-13-6-14(21)20(8-13)7-11-2-4-12(17)5-3-11/h2-5,9,13H,6-8H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMDUKDUOXUSEEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CO1)C(=O)NC2CC(=O)N(C2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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